molecular formula C14H17NO3S B2671128 N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide CAS No. 1234811-54-1

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B2671128
CAS No.: 1234811-54-1
M. Wt: 279.35
InChI Key: OVTXYNOQIPNZHT-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory investigation. Its molecular architecture incorporates a furan heterocycle, a structural motif prevalent in many bioactive molecules and FDA-approved pharmaceuticals . This scaffold is strategically fused with a phenylmethanesulfonamide group, a functional group widely recognized for its capacity to inhibit various enzymes . Sulfonamide derivatives are frequently investigated as potent inhibitors for enzymes like carbonic anhydrase (CA) and cholinesterases (AChE and BChE), which are critical therapeutic targets for conditions ranging from glaucoma to neurodegenerative disorders such as Alzheimer's disease . The specific structural features of this compound suggest potential for a unique inhibitory profile, making it a valuable candidate for researchers exploring new enzyme targets and mechanisms of action. Furthermore, the incorporation of the furan ring places this molecule within a broad class of heterocyclic compounds that are cornerstones in anticancer research, often serving as core structures in tubulin polymerization inhibitors and other targeted therapies . As such, this compound holds promise for applications in oncology research, neuropharmacology, and enzymology. It is supplied for research use only (RUO) to support the development of novel therapeutic agents and the expansion of scientific knowledge.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-12(10-14-8-5-9-18-14)15-19(16,17)11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXYNOQIPNZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of 1-(furan-2-yl)propan-2-amine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide has been investigated for its potential therapeutic applications, particularly in the treatment of:

  • Cancer : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
  • Infectious Diseases : The compound has shown promise as an antimicrobial agent, with studies suggesting it may inhibit the growth of certain bacteria and fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate synthesis, impacting bacterial growth. This mechanism is similar to that of traditional sulfonamide antibiotics.
  • Antioxidant Properties : Compounds with furan structures have been reported to exhibit antioxidant effects, potentially reducing oxidative stress in cells .

Chemistry and Synthesis

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various reactions such as:

Reaction Type Reagents Products
OxidationPotassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideAmines
Electrophilic SubstitutionHalogens (Cl, Br), nitrating agentsSubstituted benzofurans

These reactions highlight its versatility and utility in organic synthesis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cell growth inhibition, suggesting potential as a therapeutic agent against specific cancers. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, marking it as a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several pathogens. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, comparable to established antibiotics. The study emphasized its potential role in developing new antimicrobial therapies to combat resistant strains .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key sulfonamide analogs from , highlighting structural variations and their implications:

Compound Substituents Molecular Formula Purity (%) Key Spectral Data Structural Notes
Target Compound Furan-2-yl attached to propan-2-yl Not provided Not provided Not provided Electron-rich furan may enhance π-π interactions; propan-2-yl adds steric bulk.
Compound 8 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl C₂₁H₁₆F₃N₂O₃S 97 $^1$H NMR (δ 7.8–6.9 ppm: aromatic protons); MS: m/z 437 [M+H]⁺ Electron-withdrawing (CN, CF₃) groups increase acidity and metabolic stability.
Compound 9 3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl C₂₀H₁₅ClF₃NO₃S 98 $^1$H NMR (δ 7.7–7.0 ppm: aromatic protons); MS: m/z 462 [M+H]⁺ Chloro and CF₃ substituents enhance lipophilicity and halogen bonding potential.
Compound 10 3-(2-Cyanophenoxy)phenyl C₂₀H₁₆N₂O₃S 96 $^1$H NMR (δ 7.6–6.8 ppm: aromatic protons); MS: m/z 377 [M+H]⁺ Cyanophenoxy group offers moderate electron withdrawal and planar geometry.
Compound 11 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl with 2-chlorophenylmethylsulfonamide C₂₁H₁₄ClF₃N₂O₃S 99 $^1$H NMR (δ 8.0–6.7 ppm: aromatic protons); MS: m/z 471 [M+H]⁺ Chlorophenyl adds steric hindrance; CF₃/CN groups synergize electronic effects.

Key Comparative Insights :

Electronic Effects: The target compound’s furan ring is electron-rich, contrasting with the electron-withdrawing substituents (CN, CF₃, Cl) in analogs 8–11. This difference may alter hydrogen-bonding capacity, acidity of the sulfonamide NH, and interactions with biological targets .

Steric and Conformational Features: The propan-2-yl group in the target compound introduces a branched alkyl chain, likely enhancing steric shielding around the sulfonamide core. In contrast, analogs 8–11 have linear substituents (e.g., phenoxy groups), which may allow greater conformational flexibility .

Synthetic Routes :

  • The target compound’s synthesis likely parallels analogs in , employing 1-phenylmethanesulfonyl chloride and a furan-containing amine under basic conditions (e.g., triethylamine or pyridine). Purity (96–99%) and characterization methods (HPLC, NMR, MS) would align with reported protocols .

Potential Biological Implications: Furan rings are known for metabolic oxidation susceptibility, whereas CF₃ and Cl groups in analogs 8–11 resist degradation. This suggests the target compound may have a shorter half-life but reduced toxicity risks compared to halogenated analogs .

Research Findings and Limitations

  • Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or physicochemical properties are absent. Comparisons rely on extrapolation from structural analogs .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
CAS Number 1234811-54-1

The structure features a furan ring, a propan-2-yl group, and a phenylmethanesulfonamide moiety, contributing to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The propan-2-yl group is introduced via alkylation reactions.
  • Amidation : The final step involves forming the sulfonamide bond with suitable amines.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, benzofuran derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting that this compound may also have similar effects.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways, such as the caspase cascade . The specific mechanisms of action for this compound remain to be fully elucidated, but its structural features may contribute to its ability to inhibit tumor growth.

Anti-inflammatory Effects

Compounds with furan moieties are often investigated for their anti-inflammatory properties. For example, certain furan derivatives have been reported to reduce inflammation markers in various models . This suggests that this compound could also exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various furan derivatives against human cancer cell lines, reporting IC50 values ranging from 0.49 to 48 μM . Such findings indicate a promising avenue for further exploration of related compounds.
  • Anti-inflammatory Research : Another investigation into furan-based compounds highlighted their ability to modulate inflammatory pathways in cellular models, providing insights into their therapeutic potential against inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide derivatives, and how can reaction conditions be standardized?

  • The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of aromatic aldehydes with thiosemicarbazide to form thiosemicarbazones.
  • Step 2 : Oxidative cyclization using FeCl₃ in citric acid to yield 5-substituted-1,3,4-thiadiazol-2-amine intermediates.
  • Step 3 : Nucleophilic addition of furan-2-carboxaldehyde to the thiadiazole amine, followed by dehydration in H₂SO₄/DMF .
    • Standardization requires monitoring reaction times (e.g., 6–8 hours for cyclization) and optimizing FeCl₃ concentrations (10–15 mol%) to avoid byproducts .

Q. How can molecular docking be employed to predict interactions between this compound and enoyl-ACP reductase (InhA)?

  • Protocol :

  • Retrieve the enzyme structure (PDB: 2H7M) and prepare it by removing water molecules and adding hydrogens.
  • Use Q-SiteFinder to predict binding pockets, focusing on residues like Tyr158 and Met103.
  • Perform docking with ArgusLab 4.0.1 using PMF scoring (grid resolution: 0.4 Å) .
    • Validation involves redocking co-crystallized inhibitors (e.g., 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide) to ensure RMSD < 1.5 Å .

Q. What in vitro assays are suitable for evaluating antitubercular activity?

  • Microplate Alamar Blue Assay (MABA) :

  • Dilute compounds (0.2–100 µg/mL) in 96-well plates.
  • Incubate with M. tuberculosis H37Rv at 37°C for 5 days.
  • Add Alamar Blue/Tween 80; interpret MIC as the lowest concentration preventing color change (blue → pink) .

Advanced Research Questions

Q. How do electronic substituents on the phenyl ring influence antitubercular activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity by stabilizing ligand-enzyme interactions (e.g., hydrogen bonding with Tyr158).
  • Electron-donating groups (e.g., -OCH₃) reduce potency due to steric hindrance or destabilized π-π stacking .
    • Example: Nitro-substituted derivatives (MIC = 3.1 µg/mL) outperform methoxy analogs (MIC = 12.5 µg/mL) .

Q. How can contradictions between PASS prediction scores and experimental MIC data be resolved?

  • Case Study : A compound with high PASS Pa > 0.7 (indicating known pharmacophore similarity) may show lower-than-expected activity due to poor solubility or off-target effects.
  • Resolution : Combine PASS with ADMET profiling (e.g., LogP, metabolic stability) and structural optimization (e.g., adding solubilizing groups like -OH) .

Q. What crystallographic tools are recommended for confirming the compound’s structure?

  • SHELX Suite :

  • Use SHELXD for phase determination and SHELXL for refinement.
  • Validate hydrogen bonding and π-stacking interactions via ORTEP-3 visualization .
    • Compare experimental bond lengths/angles with DFT-optimized geometries to detect crystallographic disorder .

Q. How can researchers ensure reproducibility in MIC assays across laboratories?

  • Controls :

  • Include rifampicin (MIC = 0.015–0.06 µg/mL) as a positive control.
  • Validate inoculum density (10⁵–10⁶ CFU/mL) via colony-forming unit (CFU) counts.
    • Standardization : Pre-incubate Alamar Blue at 37°C for 24 hours to minimize batch variability .

Q. What strategies enhance the pharmacokinetic profile of this sulfonamide derivative?

  • Modifications :

  • Introduce methyl groups to improve metabolic stability.
  • Replace the furan ring with bioisosteres (e.g., thiophene) to retain activity while enhancing solubility.
    • In Silico Guidance : Use SwissADME to predict bioavailability and toxicity risks .

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